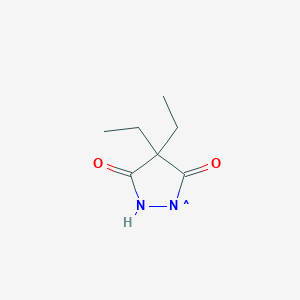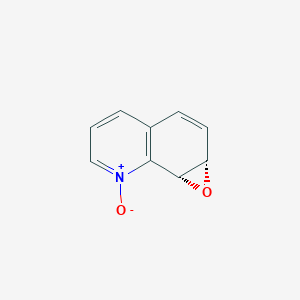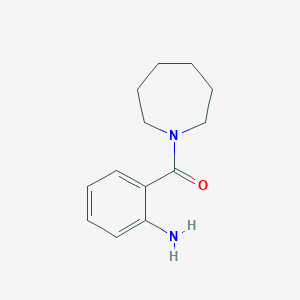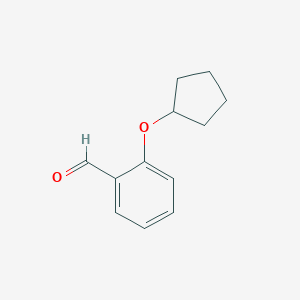
2-Cyclopentyloxy-benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the immobilization of 2-Hydroxypropyl-β-cyclodextrin onto cellulose was used to mediate the synthesis of benzaldehyde in an aqueous solution, indicating that cyclodextrin derivatives can play a role in the catalytic synthesis of benzaldehyde compounds . Additionally, the asymmetric addition of hydrogen cyanide to substituted benzaldehydes catalyzed by a synthetic cyclic peptide suggests that benzaldehyde derivatives can be synthesized with specific optical properties .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and is influenced by the substituents on the benzene ring. For example, the crystal structure of the α-cyclodextrin–benzaldehyde complex was determined by X-ray crystallography, which showed that α-cyclodextrin molecules form a channel-type structure with benzaldehyde molecules aligned inside . This implies that the molecular structure of 2-Cyclopentyloxy-benzaldehyde would also be significantly affected by its cyclopentyloxy substituent.
Chemical Reactions Analysis
Benzaldehyde derivatives undergo various chemical reactions. The oxidation of benzaldehyde to benzoic acid catalyzed by a cyclic dipeptide , and the intramolecular cyclization of 2-hydroxycinnamaldehydes are examples of reactions that benzaldehyde compounds can participate in. The condensation of β-cyclocitral with benzaldehyde, resulting in different products depending on the catalyst used, also demonstrates the reactivity of benzaldehyde derivatives10.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. The effect of the substitution degree of 2-hydroxypropyl-β-cyclodextrin on the alkaline hydrolysis of cinnamaldehyde to benzaldehyde shows that the yield of benzaldehyde is affected by the structural properties of the cyclodextrin used . The Pt-catalyzed hydrative cyclization of 2-enynylbenzaldehydes and its application to faveline synthesis demonstrates the potential for creating complex molecular structures with specific physical and chemical properties .
Applications De Recherche Scientifique
Mimetic Enzyme for Synthesis of Benzaldehyde
2-Cyclopentyloxy-benzaldehyde can be related to the study of mimetic enzymes for the synthesis of benzaldehyde. An example is the use of 2-Hydroxypropyl-β-cyclodextrin polymer for mediated synthesis of benzaldehyde in water, highlighting the importance of functionalized mimetic enzymes in catalytic oxidation processes (Yang & Ji, 2013).
Enzyme-Catalyzed Asymmetric C–C-Bond Formation
The application in enzyme-catalyzed asymmetric C–C-bond formation is another area of relevance. Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of benzoin derivatives, indicating the potential of 2-Cyclopentyloxy-benzaldehyde in similar reactions (Kühl et al., 2007).
Synthesis of Labeled Benzaldehydes
The chemical can be involved in the synthesis of labeled benzaldehydes, which are significant in the synthesis of natural products and pharmaceutical drugs. This includes the synthesis of highly functionalized 2H and 13C labeled benzaldehydes (Boga et al., 2014).
Hydrative Cyclization Processes
2-Cyclopentyloxy-benzaldehyde may also be relevant in hydrative cyclization processes. For example, cyclization of 2-enynylbenzaldehydes via a Huisgen-type cycloaddition process highlights its potential in the synthesis of complex organic structures (Oh et al., 2010).
Catalysis in Benzaldehyde Production
The compound might be involved in catalysis processes for benzaldehyde production. For instance, the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions demonstrates its potential in green chemistry applications (Iraqui et al., 2020).
Sustainable Synthesis of Benzaldehyde
Finally, 2-Cyclopentyloxy-benzaldehyde could be part of innovative processes for the sustainable synthesis of benzaldehyde. For example, the use of a reactive distillation process for the synthesis of natural benzaldehyde via alkaline hydrolysis of cinnamaldehyde shows how it might contribute to eco-friendly and cost-effective manufacturing processes (Li et al., 2018).
Safety And Hazards
The safety data sheet for 2-Cyclopentyloxy-benzaldehyde indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Propriétés
IUPAC Name |
2-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDHKYNVLTLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390007 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyloxy-benzaldehyde | |
CAS RN |
145742-38-7 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

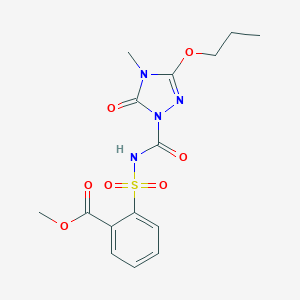

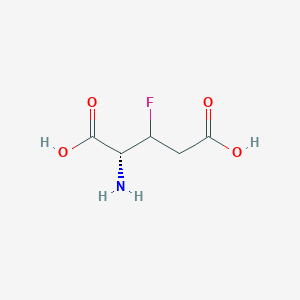
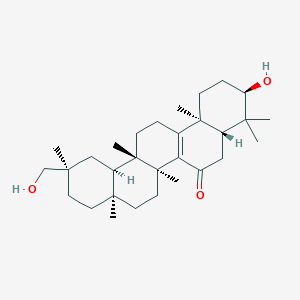
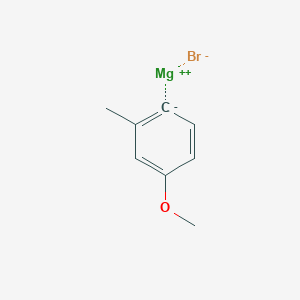
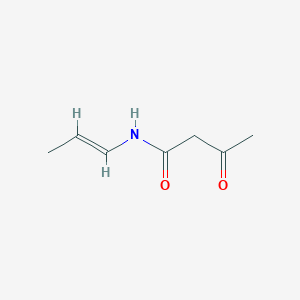
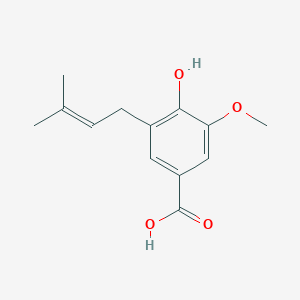
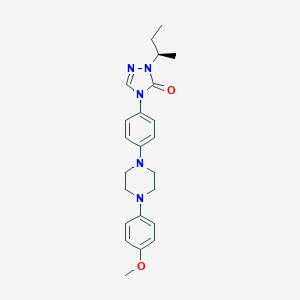
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
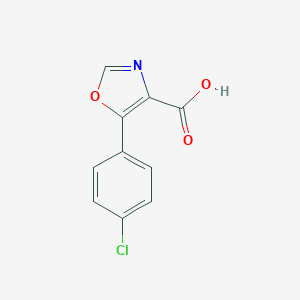
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
